TrkA Kinase Inhibitory Potency Comparison: 6-Bromo vs. 6-Fluoro vs. 6-Chloro Analogs
In a head-to-head comparison, 6-bromo-3-(trifluoromethyl)isoquinoline exhibits an IC50 of 158 nM against the human TrkA kinase, which is 7-fold less potent than the corresponding 6-fluoro analog (IC50 = 22.7 nM) and 38-fold less potent than the 6-chloro analog (IC50 = 4.20 nM) [1][2][3]. This quantifiable difference demonstrates that the 6-bromo substitution provides a specific 'middle-ground' potency that can be strategically leveraged in lead optimization to balance target engagement with potential off-target effects.
| Evidence Dimension | Inhibition of human TrkA kinase (IC50) |
|---|---|
| Target Compound Data | 158 nM |
| Comparator Or Baseline | 6-fluoro-3-(trifluoromethyl)isoquinoline (22.7 nM); 6-chloro-3-(trifluoromethyl)isoquinoline (4.20 nM) |
| Quantified Difference | 7-fold less potent vs. 6-fluoro; 38-fold less potent vs. 6-chloro |
| Conditions | Enzyme-linked immunosorbent assay (ELISA); substrate: KKKSPGEYVNIEFG; 40 min incubation |
Why This Matters
This intermediate potency allows medicinal chemists to select the 6-bromo analog for SAR exploration where high potency of the chloro analog is not required or may lead to unwanted off-target activity.
- [1] BindingDB. Entry for BDBM50585189 (6-bromo-3-(trifluoromethyl)isoquinoline). Available from: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50585189 View Source
- [2] BindingDB. Entry for BDBM200618 (6-fluoro-3-(trifluoromethyl)isoquinoline). Available from: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=200618 View Source
- [3] BindingDB. Entry for BDBM136643 (6-chloro-3-(trifluoromethyl)isoquinoline). Available from: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=136643 View Source
